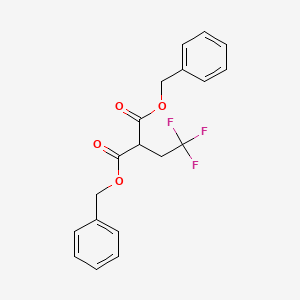
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester
Overview
Description
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester is a useful research compound. Its molecular formula is C19H17F3O4 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including anti-inflammatory effects, cytotoxicity, and other pharmacological properties.
- Molecular Formula : C17H18F3O4
- Molecular Weight : 344.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory properties and potential as a therapeutic agent.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have highlighted the inhibition of pro-inflammatory cytokines and mediators in animal models of inflammation:
- Carrageenan-Induced Paw Edema Test : This model is commonly used to evaluate anti-inflammatory activity. Compounds with structural similarities have shown a reduction in paw edema by modulating inflammatory pathways such as the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells:
- Cell Lines Tested : Studies typically utilize human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) to evaluate cytotoxicity.
- Mechanism of Action : The compound may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Studies and Experimental Findings
Several case studies have provided insights into the pharmacological potential of this compound:
- Study on Inflammatory Response :
- Objective : To determine the efficacy of the compound in reducing inflammation.
- Methodology : Administered to rats with induced paw edema.
- Results : Significant reduction in edema was observed compared to control groups, suggesting effective anti-inflammatory properties.
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Test | 10 | 45 |
| Test | 20 | 65 |
- Cytotoxicity Assessment :
- Objective : Evaluate the antiproliferative effects on cancer cell lines.
- Methodology : MTT assay conducted on HeLa and MCF-7 cells.
- Results : The compound exhibited IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
Toxicity Profile
A toxicity assessment was performed to evaluate the safety profile of this compound. The compound was found to belong to a lower toxicity class with minimal side effects predicted for hepatotoxicity and mutagenicity .
Properties
IUPAC Name |
dibenzyl 2-(2,2,2-trifluoroethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3O4/c20-19(21,22)11-16(17(23)25-12-14-7-3-1-4-8-14)18(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTLQCMTZZZZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














